molecular formula C8H9ClN2O2 B15275291 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B15275291
M. Wt: 200.62 g/mol
InChI Key: DQQSFLBQEVWCMG-UHFFFAOYSA-N
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Description

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.

    Substitution on the pyridine ring:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The chlorine atom and the pyridine ring can also interact with various enzymes and receptors, influencing the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(oxetan-3-yloxy)pyridin-4-amine
  • 6-(Oxetan-3-yloxy)pyridin-3-amine

Uniqueness

6-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the oxetane ring on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-chloro-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(10)8(11-7)13-5-3-12-4-5/h1-2,5H,3-4,10H2

InChI Key

DQQSFLBQEVWCMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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